NSC799462

Description

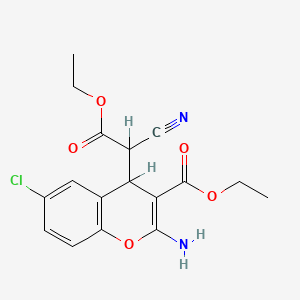

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVKFBGVVRSOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester (SC79)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester, a molecule of significant interest in biomedical research, widely known as SC79, a potent and specific activator of the Akt signaling pathway. This document outlines the prevalent synthetic strategy, a one-pot, multi-component reaction, and provides a detailed, generalized experimental protocol. Furthermore, it includes a discussion on the reaction mechanism and the biological significance of the target compound, particularly its role in cell survival and neuroprotection. All quantitative data is presented in structured tables, and key pathways are visualized using diagrams to facilitate understanding.

Introduction

The 2-amino-4H-benzopyran scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The target molecule of this guide, 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester (CAS No. 305834-79-1), has gained prominence as the Akt activator SC79. The Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. SC79 has been shown to promote cell survival and protect neurons from ischemic injury, making it a valuable tool for studying Akt-mediated cellular processes and a potential lead compound for therapeutic development.

The synthesis of 2-amino-4H-benzopyran derivatives is most commonly achieved through a versatile and efficient one-pot, three-component reaction. This approach offers several advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity. The general strategy involves the condensation of a salicylaldehyde derivative, an active methylene compound, and a suitable third component, often in the presence of a basic catalyst.

This guide will now delve into the specific synthetic details for the preparation of 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester.

Synthetic Pathway and Mechanism

The synthesis of the target compound is a prime example of a domino Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

General Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the one-pot synthesis.

Plausible Reaction Mechanism

The reaction proceeds through the following key steps:

-

Knoevenagel Condensation: The basic catalyst (e.g., piperidine) facilitates the condensation between 5-chlorosalicylaldehyde and ethyl 2-cyanoacetate to form a Knoevenagel adduct, an electron-deficient alkene.

-

Michael Addition: The enolate of ethyl acetoacetate, also formed in the presence of the base, acts as a Michael donor and adds to the electron-deficient alkene (the Michael acceptor).

-

Intramolecular Cyclization (O-alkylation): The phenoxide ion of the salicylaldehyde moiety undergoes an intramolecular nucleophilic attack on the nitrile group, leading to the formation of an imine intermediate.

-

Tautomerization: The imine intermediate then tautomerizes to the more stable enamine form, yielding the final 2-amino-4H-1-benzopyran product.

References

SC-79: A Technical Guide to the Small Molecule Akt Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-79 is a cell-permeable small molecule that has emerged as a valuable tool for the specific activation of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). Akt is a critical node in intracellular signaling pathways, governing a wide array of cellular processes including cell survival, growth, proliferation, metabolism, and angiogenesis. Dysregulation of the Akt pathway is implicated in numerous diseases, most notably cancer, making it a key target for therapeutic intervention. SC-79 offers a unique mechanism of action, enabling the study of Akt signaling in a controlled manner and holding potential for therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of SC-79.

Chemical Properties

SC-79, with the chemical name 2-amino-6-chloro-α-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester, is a synthetic organic compound. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇ClN₂O₅ | [1][2] |

| Molecular Weight | 364.78 g/mol | [2][3] |

| CAS Number | 305834-79-1 | [2] |

| Appearance | Off-white solid | |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | |

| Purity | ≥98% (HPLC) | |

| Storage | Store at -20°C. Stock solutions in DMSO can be stored at -70°C for up to 2 weeks. |

Mechanism of Action

SC-79 acts as a potent and specific activator of all Akt isoforms (Akt1, Akt2, and Akt3).[4] Its mechanism of action is distinct from physiological activation by growth factors. SC-79 directly binds to the pleckstrin homology (PH) domain of Akt.[5][6] This binding event induces a conformational change in the Akt protein, rendering it more susceptible to phosphorylation by its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1).

Notably, SC-79 promotes the phosphorylation of Akt at two key regulatory sites: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the C-terminal hydrophobic motif.[7] This dual phosphorylation is essential for the full activation of Akt's kinase activity. A unique feature of SC-79-mediated activation is that it occurs primarily in the cytosol.[7] This is in contrast to the canonical growth factor-induced activation, which requires the translocation of Akt to the plasma membrane. SC-79, in fact, inhibits the membrane translocation of Akt.[5][8]

The binding affinity of SC-79 to the PH domain of Akt has been estimated to be approximately -7.0 kcal/mol through in silico docking studies.[5]

Signaling Pathway

The activation of Akt by SC-79 initiates a downstream signaling cascade that impacts numerous cellular functions. A simplified representation of this pathway is depicted below.

Caption: SC-79 binds to the PH domain of cytosolic Akt, facilitating its phosphorylation by PDK1 and leading to the activation of downstream pro-survival and anti-apoptotic pathways.

Quantitative Data

The following tables summarize key quantitative data related to the activity of SC-79 from various studies.

Table 1: In Vitro Efficacy

| Parameter | Value | Cell Type/System | Reference |

| EC₅₀ (Neuroprotection) | 4 µg/mL | Primary neuron cultures (glutamate-induced toxicity) | |

| Effective Concentration (Akt Phosphorylation) | 2 - 8 µg/mL | Various cell lines (HEK293, HeLa, etc.) | [4] |

| Effective Concentration (Cell Viability) | 10 µg/mL | ARPE-19 cells (high glucose-induced apoptosis) | [9] |

Table 2: Binding Affinity

| Parameter | Value | Method | Reference |

| Binding Affinity (to Akt PH domain) | -7.0 kcal/mol | In silico docking | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving SC-79 are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) at Ser473 and Thr308 in response to SC-79 treatment.

Caption: Workflow for Western blot analysis of SC-79-induced Akt phosphorylation.

Materials:

-

Cell culture reagents

-

SC-79 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture vessels and grow to 70-80% confluency. Treat cells with the desired concentration of SC-79 (e.g., 4 µg/mL) for the specified time (e.g., 30 minutes). Include a vehicle control (DMSO).[2]

-

Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer to the cells and scrape to collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify the relative levels of phosphorylated and total Akt.[10]

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the effect of SC-79 on cell viability, which can be used to assess its cytoprotective effects.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

SC-79 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of SC-79 and/or a cytotoxic agent for the desired duration. Include appropriate controls (untreated cells, vehicle control, cytotoxic agent alone).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with SC-79, typically to assess its anti-apoptotic effects.

Materials:

-

6-well cell culture plates

-

Cell culture medium

-

SC-79 (stock solution in DMSO)

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SC-79 and/or an apoptosis-inducing agent as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

SC-79 is a powerful and specific pharmacological tool for the activation of Akt signaling. Its unique cytosolic mechanism of action provides a valuable means to dissect the complex roles of Akt in cellular physiology and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize SC-79 in their investigations, ultimately contributing to a deeper understanding of Akt-mediated processes and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct AKT activation in tumor-infiltrating lymphocytes markedly increases interferon-γ (IFN-γ) for the regression of tumors resistant to PD-1 checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cjeo-journal.org [cjeo-journal.org]

- 10. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

SC-79: A Technical Guide to a Cell-Permeable Akt Phosphorylation Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-79 is a novel, cell-permeable small molecule that has emerged as a potent and specific activator of the serine/threonine kinase Akt (also known as Protein Kinase B). Unlike traditional methods of Akt activation which rely on upstream signaling cascades, SC-79 acts directly on Akt, inducing its phosphorylation and subsequent activation within the cytoplasm. This unique mechanism of action, independent of membrane translocation, has made SC-79 an invaluable tool for elucidating the complex roles of Akt in various cellular processes. This technical guide provides an in-depth overview of SC-79, including its mechanism of action, downstream signaling effects, quantitative data on its activity, detailed experimental protocols for its use, and its potential applications in research and drug development.

Introduction to Akt and the Significance of its Activation

The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2] Dysregulation of this pathway is implicated in a wide range of human diseases, most notably cancer, diabetes, and neurodegenerative disorders.[3][4] Akt exists as three highly homologous isoforms (Akt1, Akt2, and Akt3) and its activation is a tightly regulated process.[5] Typically, growth factors or other extracellular stimuli activate receptor tyrosine kinases, leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K).[4] PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream kinase, PDK1.[4][5] This co-localization at the membrane facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2 or other kinases.[4] Full activation of Akt requires phosphorylation at both sites.[4]

The development of pharmacological agents that can modulate Akt activity has been a major focus of research. While numerous inhibitors have been developed, specific and cell-permeable activators have been less common. SC-79 fills this gap, providing a powerful tool to directly and selectively activate Akt signaling.

SC-79: Mechanism of Action

SC-79 is a unique Akt activator due to its distinct mechanism of action. It is a cell-permeable small molecule that directly binds to the PH domain of Akt.[6][7] This binding event is crucial as it induces a conformational change in the Akt protein, making it a more favorable substrate for its upstream kinases, even in the absence of membrane translocation.[6] In essence, SC-79 bypasses the need for PIP3-mediated recruitment to the plasma membrane, a canonical step in Akt activation.[8]

This cytosolic activation of Akt by SC-79 leads to the phosphorylation of both Thr308 and Ser473, resulting in its full enzymatic activity.[9][10] It has been shown to activate all three isoforms of Akt and is effective across various cell types.[10][11]

Signaling Pathway Diagram

Caption: SC-79 directly binds to the PH domain of Akt in the cytoplasm, promoting its phosphorylation by PDK1 and mTORC2, leading to its activation.

Downstream Effects of SC-79 Mediated Akt Activation

By activating Akt, SC-79 influences a wide array of downstream signaling pathways, ultimately impacting cell fate. Key downstream effects include:

-

Promotion of Cell Survival and Inhibition of Apoptosis: Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9.[4][12] It can also promote the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[13] SC-79 has been shown to protect various cell types, including neurons and hepatocytes, from apoptotic cell death induced by a variety of stressors.[9][11][14]

-

Regulation of Cell Growth and Proliferation: Akt activation by SC-79 can lead to the phosphorylation and activation of mTORC1, a central regulator of cell growth and proliferation.[2][15] This, in turn, can promote protein synthesis and cell cycle progression.[1]

-

Modulation of GSK3β Signaling: Akt phosphorylates and inhibits glycogen synthase kinase 3β (GSK3β), a key enzyme involved in numerous cellular processes.[8] Inhibition of GSK3β can have implications for metabolism, cell fate, and neuroprotection.

-

Activation of Nrf2 Signaling: SC-79 has been reported to induce the nuclear translocation of Nrf2, a master regulator of the antioxidant response.[14][16] This suggests a role for SC-79 in protecting cells from oxidative stress.

-

Enhancement of Nitric Oxide Production: In certain cell types, SC-79-mediated Akt activation can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production.[16]

Downstream Signaling Pathway Diagram

Caption: Activated Akt by SC-79 phosphorylates a variety of downstream targets, leading to increased cell survival and growth, and other cellular responses.

Quantitative Data

The following tables summarize quantitative data for SC-79 from various studies. It is important to note that optimal concentrations and treatment times can vary depending on the cell type and experimental conditions.

| Parameter | Cell Line / System | Value | Reference |

| Effective Concentration | SH-SY5Y cells | 10 µM | [14] |

| Primary murine dopaminergic neurons | 10 µM | [14] | |

| ARPE-19 cells | 5, 10, 20 µg/ml | [17] | |

| HeLa cells | 4 µg/ml | [10] | |

| ARPE-19 and primary murine RPE cells | 0.1–10 µg/mL (2.74–27.41 µM) | [18] | |

| In Vivo Dosage | Mouse model of ischemia | 0.04mg/g body weight (intraperitoneal) | [11] |

Note: Conversion of µg/ml to µM for SC-79 (Molecular Weight: 457.5 g/mol ) can be calculated as: µM = (µg/ml) / 0.4575.

Experimental Protocols

This section provides generalized protocols for key experiments involving SC-79. Researchers should optimize these protocols for their specific cell lines and experimental setups.

Cell Culture and SC-79 Treatment

-

Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

-

SC-79 Preparation: Prepare a stock solution of SC-79 in DMSO (e.g., 10 mM).[9] For experiments, dilute the stock solution in cell culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing SC-79 or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours, depending on the experiment).[14][17]

Western Blotting for Akt Phosphorylation

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.

Experimental Workflow Diagram

Caption: A typical workflow for assessing SC-79-induced Akt phosphorylation using Western blotting.

Cell Viability and Apoptosis Assays

-

MTT Assay: To assess cell viability, treat cells with SC-79, followed by the addition of MTT solution. After incubation, dissolve the formazan crystals in a suitable solvent and measure the absorbance.[14]

-

Trypan Blue Exclusion Assay: To determine the percentage of viable cells, treat cells with SC-79, then stain with trypan blue and count the number of stained (non-viable) and unstained (viable) cells using a hemocytometer.[18]

-

Flow Cytometry for Apoptosis: To quantify apoptosis, treat cells with SC-79, then stain with Annexin V and propidium iodide (PI). Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Applications in Research and Drug Development

SC-79's ability to directly and potently activate Akt makes it a valuable tool for a variety of research applications:

-

Elucidating Akt's Role in Cellular Processes: SC-79 can be used to specifically activate Akt signaling to study its downstream effects on cell survival, proliferation, metabolism, and other functions in a controlled manner.[10]

-

Investigating Disease Mechanisms: By activating Akt in disease models (e.g., neurodegeneration, ischemia, diabetes), researchers can explore the therapeutic potential of targeting this pathway.[8][11][14]

-

Validating Downstream Targets: SC-79 can be used to confirm that a particular cellular phenotype is indeed mediated by Akt activation.

-

Drug Discovery: While SC-79 itself is a research tool, its mechanism of action provides a proof-of-concept for the development of novel therapeutic agents that activate Akt for the treatment of diseases characterized by insufficient Akt signaling.

Conclusion

SC-79 is a powerful and specific cell-permeable activator of Akt that has significantly advanced our ability to study the complex roles of this critical signaling pathway. Its unique cytosolic mechanism of action provides a distinct advantage over traditional methods of Akt activation. This technical guide has provided a comprehensive overview of SC-79, from its molecular mechanism to practical experimental considerations. As research into the multifaceted roles of Akt continues, SC-79 will undoubtedly remain an indispensable tool for scientists and researchers in both academic and industrial settings.

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. bosterbio.com [bosterbio.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SC-79 | Cell Signaling Technology [cellsignal.com]

- 10. caymanchem.com [caymanchem.com]

- 11. glpbio.com [glpbio.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. cjeo-journal.org [cjeo-journal.org]

- 18. researchgate.net [researchgate.net]

In-depth analysis of SC-79's role in cytosolic Akt activation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in intracellular signaling pathways, governing a wide array of cellular processes including cell survival, growth, proliferation, and metabolism. Dysregulation of the Akt signaling pathway is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. Activation of Akt is a multi-step process, conventionally initiated by the recruitment of cytosolic Akt to the plasma membrane through the interaction of its pleckstrin homology (PH) domain with phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This membrane localization facilitates phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), by upstream kinases such as PDK1 and mTORC2, leading to full enzymatic activation.

SC-79 is a unique, cell-permeable small molecule that has emerged as a potent activator of Akt. Paradoxically, it functions by inhibiting Akt's translocation to the plasma membrane while simultaneously promoting its phosphorylation and activation directly within the cytosol.[1][2] This technical guide provides an in-depth analysis of SC-79's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action: Cytosolic Activation of Akt

SC-79 exerts its unique effect by directly binding to the PH domain of Akt.[1][3][4] This interaction is specific and competes with the binding of PIP3.[4] The binding of SC-79 to the PH domain induces a conformational change in the Akt protein, rendering it more susceptible to phosphorylation by its upstream kinases, even in the absence of membrane localization.[1][4] This results in the accumulation of phosphorylated, active Akt in the cytosol.

SC-79 has been shown to be a pan-Akt activator, capable of inducing the phosphorylation of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] This broad-spectrum activation has been observed across a variety of cell types.[1][2] The activation is rapid, with increased Akt phosphorylation detectable within minutes of SC-79 treatment.[2]

Signaling Pathway Diagram

Caption: SC-79 binds to the PH domain of inactive Akt in the cytosol, inducing a conformational change that facilitates its phosphorylation by PDK1 and mTORC2, leading to the activation of downstream signaling pathways. This process bypasses the need for plasma membrane translocation.

Quantitative Data

The efficacy of SC-79 in activating Akt has been demonstrated across various cell lines and models. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line/Model | Reference |

| In Vitro Efficacy | |||

| EC50 (Neuroprotection) | 4 µg/mL | Primary Neuron Cultures | [5] |

| Effective Concentration | 4 µg/mL | HeLa Cells | [3] |

| Effective Concentration | 8 µg/mL | HEK293, HL60, NB4, HsSulton Cells | [1] |

| Effective Concentration | 10 µM | SH-SY5Y Cells | [4] |

| In Vivo Efficacy | |||

| Dosage | 0.04 mg/g (i.p.) | Mouse Model of Focal Cerebral Ischemia | [3] |

Experimental Protocols

Cellular Assay for Cytosolic Akt Phosphorylation

This protocol describes the treatment of cultured cells with SC-79 and subsequent analysis of Akt phosphorylation in the cytosolic fraction by Western blotting.

a. Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, HEK293) in appropriate culture dishes and grow to 70-80% confluency.

-

For serum starvation, replace the growth medium with serum-free medium for 1-3 hours prior to treatment.[3][5]

-

Prepare a stock solution of SC-79 in DMSO.

-

Treat cells with the desired concentration of SC-79 (e.g., 4-8 µg/mL) for the specified duration (e.g., 30 minutes).[1][3] A vehicle control (DMSO) should be run in parallel.

b. Cytosolic Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a hypotonic lysis buffer (e.g., 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM Sucrose, supplemented with protease and phosphatase inhibitors).[3]

-

Homogenize the cell suspension by passing it through a 25-gauge needle several times on ice.[3]

-

Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet the membrane fraction.[3]

-

Collect the supernatant, which represents the cytosolic fraction.

c. Western Blotting:

-

Determine the protein concentration of the cytosolic fractions.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt.

-

Use an antibody against a cytosolic marker (e.g., Tubulin) to confirm the purity of the cytosolic fraction.[3]

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: Workflow for assessing SC-79-induced cytosolic Akt phosphorylation.

In Vitro Kinase Assay for SC-79 Enhanced Akt Phosphorylation

This protocol outlines a cell-free assay to demonstrate the direct effect of SC-79 on the phosphorylation of Akt by its upstream kinase, PDK1.

a. Reagents and Proteins:

-

Recombinant, unphosphorylated Akt protein

-

Recombinant, active PDK1 protein

-

SC-79

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

b. Assay Procedure:

-

In a microcentrifuge tube, combine the unphosphorylated Akt protein with the kinase assay buffer.

-

Add SC-79 (at various concentrations) or vehicle (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding active PDK1 and ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analyze the phosphorylation of Akt at Thr308 by Western blotting using a phospho-specific antibody.

In Vitro Kinase Assay Diagram

Caption: A streamlined workflow for an in vitro kinase assay to measure the direct effect of SC-79 on PDK1-mediated Akt phosphorylation.

Conclusion

SC-79 represents a valuable research tool for investigating the complex roles of Akt signaling. Its unique mechanism of inducing cytosolic Akt activation, independent of membrane translocation, provides a powerful means to dissect the downstream consequences of Akt activity in a spatially defined manner. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of activating Akt in various pathological contexts. The ability of SC-79 to bypass the canonical PI3K-dependent membrane recruitment step opens up new avenues for therapeutic strategies aimed at modulating Akt signaling in diseases where this pathway is compromised.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule-induced cytosolic activation of protein kinase Akt rescues ischemia-elicited neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

SC-79: A Technical Guide to its Molecular Structure, Formula, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-79 is a synthetic small molecule that has garnered significant attention in cellular biology and drug discovery as a potent and specific activator of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). This technical guide provides an in-depth overview of the molecular structure, chemical formula, and physicochemical properties of SC-79. Furthermore, it elucidates the detailed mechanism of action, focusing on its unique ability to induce cytosolic Akt activation. Experimental protocols for assessing its activity and its impact on downstream signaling pathways are also presented.

Molecular Structure and Formula

SC-79 is a complex organic molecule with the systematic IUPAC name 2-Amino-6-chloro-α-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester.[1][2][3][4] Its molecular formula is C₁₇H₁₇ClN₂O₅, and it has a molecular weight of 364.78 g/mol .[1][2][5][6][7]

Chemical Structure:

Table 1: Chemical Identifiers of SC-79

| Identifier | Value |

| IUPAC Name | 2-Amino-6-chloro-α-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester[1][2][3][4] |

| Molecular Formula | C₁₇H₁₇ClN₂O₅[1][2][5][6][7] |

| Molecular Weight | 364.78 g/mol [1][2][5][6][7] |

| CAS Number | 305834-79-1[2][3][5][7] |

| SMILES String | Clc1cc2c(cc1)OC(=C(C2C(C(=O)OCC)C#N)C(=O)OCC)N[2] |

| InChI Key | DXVKFBGVVRSOLI-UHFFFAOYSA-N[2] |

Physicochemical Properties

SC-79 is typically supplied as a white to light yellow or off-white solid powder.[1][2][3] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][5][6][7] For experimental use, it is often dissolved in DMSO to create a stock solution.[7]

Table 2: Physicochemical Properties of SC-79

| Property | Value |

| Physical Form | White to light yellow/off-white powder/crystal[1][2][3] |

| Solubility | DMSO: ≥ 20 mg/mL[2][8] Ethanol: ~40-72 mg/mL (may require warming)[3][5][8] Water: Insoluble[8] |

| Storage | Store lyophilized powder at -20°C, desiccated.[3][5][7] In solution, store at -20°C for up to 2 months.[3][7] |

| Purity | Typically >95-98%[1][7] |

Mechanism of Action: Cytosolic Activation of Akt

SC-79 is a unique Akt activator due to its unconventional mechanism. Unlike physiological activators that promote Akt translocation to the plasma membrane, SC-79 induces robust Akt activation within the cytosol.[7][9]

The canonical activation of Akt is initiated by growth factors or other stimuli that activate phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Akt, through its pleckstrin homology (PH) domain, binds to PIP3, leading to its recruitment to the membrane. This translocation is a prerequisite for its phosphorylation and subsequent activation by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).[10][11]

SC-79 circumvents the need for membrane translocation. It directly binds to the PH domain of Akt, inducing a conformational change that renders the kinase susceptible to phosphorylation by its upstream kinases in the cytosol.[9] This leads to the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the hydrophobic motif, resulting in its full activation.[7][12]

Downstream Signaling

Activated Akt phosphorylates a multitude of downstream substrates, regulating a wide array of cellular processes including cell survival, growth, proliferation, and metabolism. SC-79, by activating Akt, consequently influences these downstream pathways. Key downstream targets affected by SC-79-mediated Akt activation include:

-

Glycogen Synthase Kinase 3β (GSK3β): Akt phosphorylates and inactivates GSK3β, a kinase involved in various cellular processes, including glycogen metabolism and apoptosis.[10]

-

Forkhead Box O (FoxO) Transcription Factors: Akt phosphorylates FoxO proteins, leading to their exclusion from the nucleus and inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[9]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): SC-79 has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, thereby protecting cells from oxidative stress.[12]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. SC79 = 97 NMR 305834-79-1 [sigmaaldrich.com]

- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 4. caymanchem.com [caymanchem.com]

- 5. SC 79 | CAS 305834-79-1 | Akt kinase activator [stressmarq.com]

- 6. SC79 | AKT agonist | TargetMol [targetmol.com]

- 7. SC-79 | Cell Signaling Technology [cellsignal.com]

- 8. selleckchem.com [selleckchem.com]

- 9. pnas.org [pnas.org]

- 10. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Activation of Akt by SC79 protects myocardiocytes from oxygen and glucose deprivation (OGD)/re-oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester, a significant molecule in cell signaling research. This document details its physicochemical properties, a comprehensive synthesis protocol, and its well-documented biological activity as a specific activator of the Akt signaling pathway. Experimental protocols for key biological assays are also provided to facilitate further investigation and application of this compound.

Core Compound Properties

2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester, also widely known in scientific literature as SC-79, is a cell-permeable small molecule that has garnered significant interest for its unique mechanism of action on the protein kinase B (Akt) signaling pathway.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 305834-79-1 | [1] |

| Molecular Formula | C17H17ClN2O5 | [1] |

| Molecular Weight | 364.78 g/mol | [1] |

| Appearance | White to off-white solid | Sigma-Aldrich |

| Solubility | Soluble in DMSO (up to 50 mg/mL) and ethanol (up to 40 mg/mL, with warming). Insoluble in water. | Sigma-Aldrich, Selleck Chemicals |

| Storage | Store at -20°C under desiccating conditions. Stock solutions in DMSO can be stored at -70°C for up to 2 weeks. | Abcam, Merck Millipore |

Synthesis Protocol

The synthesis of 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester can be achieved through a multi-component reaction, a common and efficient method for generating libraries of 2-amino-4H-chromene derivatives. The following protocol is adapted from the synthesis of structurally related analogues.[1][2]

Reactants:

-

5-Chlorosalicylaldehyde

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

To a solution of 5-chlorosalicylaldehyde (1 equivalent) in absolute ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product typically precipitates out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester.

Biological Activity: A Specific Akt Activator

SC-79 is a well-established and specific activator of the Akt signaling pathway.[1][2][3][4] Its mechanism of action is unique in that it promotes the phosphorylation and activation of Akt in the cytosol, without requiring the translocation of Akt to the cell membrane, a step that is typically necessary for its activation by growth factors.[1][2]

SC-79 directly binds to the pleckstrin homology (PH) domain of Akt. This binding induces a conformational change in the Akt protein, making it a more favorable substrate for its upstream kinases, such as PDK1 and mTORC2, which then phosphorylate Akt at threonine 308 (Thr308) and serine 473 (Ser473), respectively, leading to its full activation.[1][2][5]

This cytosolic activation of Akt by SC-79 has been shown to be sufficient to elicit downstream signaling events, leading to various cellular responses, including the promotion of cell survival and the protection of neurons from excitotoxicity.[1][3]

Quantitative Biological Data

| Parameter | Value | Cell Line/Model | Source |

| Effective Concentration for Akt Phosphorylation (in vitro) | 2 - 4 µg/mL | HeLa, HEK293, various cancer cell lines | [6], Selleck Chemicals |

| Effective Concentration for Cell Viability/Cytotoxicity Assays (in vitro) | 8 µg/mL | HsSultan, NB4 cells | Selleck Chemicals |

| EC50 for Neuroprotection (in vitro) | 4 µg/mL | Primary neuron cultures | [6] |

| Effective Dose for Neuroprotection (in vivo) | 0.04 mg/g (40 mg/kg), i.p. | Murine MCAO model of ischemic stroke | [6] |

Experimental Protocols

Assessment of Akt Activation by Western Blotting

This protocol describes the methodology to determine the activation of Akt in cultured cells following treatment with SC-79.

Materials:

-

Cell culture medium and supplements

-

SC-79 (reconstituted in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Serum-starve the cells for a specified period (e.g., 4-6 hours) if investigating growth factor-independent activation.

-

Treat the cells with the desired concentration of SC-79 (e.g., 4 µg/mL) or vehicle (DMSO) for the indicated time (e.g., 30 minutes to 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt and the loading control.

Visualizations

Caption: Akt Signaling Pathway Activation by SC-79.

Caption: Western Blot Workflow for Akt Activation.

References

- 1. Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. researchgate.net [researchgate.net]

Initial Studies on the Bioactivity of SC-79: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-79 is a novel small molecule identified as a potent, specific, and brain-penetrable activator of the serine/threonine-protein kinase Akt (also known as Protein Kinase B). Unlike traditional activators that function upstream in signaling cascades, SC-79 employs a unique mechanism of action. It directly binds to the Pleckstrin Homology (PH) domain of Akt, paradoxically inhibiting its translocation to the cell membrane while simultaneously inducing a conformational change that facilitates its phosphorylation and activation within the cytosol.[1][2][3][4] This cytosolic activation of Akt is sufficient to recapitulate the primary cellular functions of Akt signaling, including the promotion of cell survival, proliferation, and anti-apoptotic effects.[2] Initial studies have demonstrated its neuroprotective capabilities in models of ischemic stroke and its potential in mitigating toxin-induced cell death.[1][2][5] This document provides an in-depth overview of the initial research on SC-79's bioactivity, detailing its mechanism, the signaling pathways involved, quantitative data from key experiments, and the methodologies used in these foundational studies.

Mechanism of Action

SC-79 represents a unique class of Akt activators. Its primary mechanism does not involve the canonical pathway of activating upstream kinases like PI3K. Instead, it directly modulates Akt's structure and subcellular localization.

-

Binding to the PH Domain: SC-79 specifically binds to the Pleckstrin Homology (PH) domain of Akt.[2][4][6] This interaction is crucial for its function.

-

Inhibition of Membrane Translocation: The binding of SC-79 to the PH domain prevents the translocation of Akt to the plasma membrane, a step that is typically required for its activation by receptor tyrosine kinase pathways.[1][2][3]

-

Cytosolic Activation: Despite inhibiting membrane translocation, the binding of SC-79 induces a conformational change in the Akt protein. This new conformation is favorable for phosphorylation by its upstream kinase, PDK1, directly in the cytosol.[2][3] This leads to the phosphorylation of Akt at key residues, including Threonine 308 (Thr308) and Serine 473 (Ser473), resulting in its activation.[3][7] SC-79 is effective in promoting the phosphorylation and activation of all Akt isoforms.[1][7]

Key Signaling Pathways

SC-79-mediated activation of Akt influences several critical downstream signaling pathways that regulate cellular processes.

-

PI3K/Akt/mTOR Pathway: Akt is a central node in the PI3K/Akt/mTOR signaling cascade, which is fundamental for regulating cell growth, metabolism, proliferation, and survival.[8] By directly activating Akt, SC-79 can modulate the activity of downstream effectors of this pathway.

-

Akt/GSK3β/β-catenin Pathway: Studies have shown that SC-79 can rescue the inhibition of the Akt/GSK3β/β-catenin signaling axis.[9] For instance, in bone mesenchymal stem cells treated with ethanol, SC-79 restored the phosphorylation of Akt and GSK3β, impacting processes like osteogenesis.[9]

-

Akt-Nrf2 Pathway: SC-79 has been demonstrated to provide neuroprotection against mitochondrial toxins by activating the Akt-Nrf2 signaling pathway.[5] This activation leads to the upregulation of Nrf2-dependent antioxidant genes, such as HO1 and NQO1, thereby reducing reactive oxygen species (ROS) production and mitochondrial depolarization.[5]

Summary of Bioactivity and Quantitative Data

Initial studies have explored the efficacy of SC-79 across various cell lines and in vivo models. The compound has consistently demonstrated protective and pro-survival effects. The following tables summarize the quantitative data from these early experiments.

| Cell Line/Model | SC-79 Concentration | Observed Effect | Reference |

| In Vitro Studies | |||

| HEK293, HeLa, HL60, NB4, HsSulton | 4 µg/mL | Enhanced phosphorylation of all three Akt isoforms. | [1] |

| HeLa | 4 µg/mL | Phosphorylation of Akt at Thr308 and Ser473. | [7] |

| A549 (Human Lung Cancer) | 10 µg/mL | Modulated gene expression (details in source). | [4] |

| SH-SY5Y & Primary DA Neurons | Not specified, but effective | Attenuated MPP+ and rotenone-induced cell death and ROS production. | [5] |

| BRAT1 Knockdown Cells | Not specified, but effective | Restored cell proliferation. | [1] |

| Various | 8 µg/mL | Used in an overnight MTT assay for viability. | [1] |

| In Vivo Studies | | :--- | :--- | :--- | :--- | | Model | SC-79 Dosage | Observed Effect | Reference | | Permanent Focal Cerebral Ischemia (Mouse) | 0.04 mg/g (i.p.) | Augmented neuronal survival; reduced neocortical lesion size by 35% at 24h and >40% at 1 week. |[1][2] | | D-Gal/LPS-Induced Liver Injury (Mouse) | 10 mg/kg (i.p.) | Alleviated liver injury and protected hepatocytes from apoptosis. |[4] | | Alcohol-Induced Osteonecrosis (Rat) | 0.2 mg/kg/day | Lowered incidence of osteonecrosis of the femoral head. |[9] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of initial findings. The following are protocols for key experiments used to characterize the bioactivity of SC-79.

Western Blot for Akt Phosphorylation

This protocol is used to detect the phosphorylation status of Akt in response to SC-79 treatment, confirming its activation.

1. Sample Preparation & Lysis:

-

Culture cells (e.g., HeLa) to 70-80% confluency.

-

Serum starve the cells for 1-4 hours to reduce basal Akt activity.

-

Treat cells with SC-79 (e.g., 4 µg/mL) for the desired time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH).

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system or X-ray film.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of SC-79 on cell metabolic activity, which is an indicator of cell viability and proliferation.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of SC-79 in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of SC-79 (e.g., 8 µg/mL). Include vehicle control and untreated control wells.

-

Incubate for the desired period (e.g., 16-20 hours).[1]

3. MTT Addition and Incubation:

-

Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 500 µL of a solubilization solution (e.g., isopropanol with 0.1 M HCl) to each well to dissolve the formazan crystals.[1]

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cytosolic and Membrane Fractionation

This protocol allows for the separation of cytosolic and membrane-bound proteins to demonstrate that SC-79 activates Akt specifically in the cytosol.

1. Cell Treatment and Lysis:

-

Treat serum-starved cells (e.g., HeLa) with SC-79 (e.g., 4 µg/mL) or a control substance (e.g., IGF at 100 ng/mL) for 30 minutes.[1][4]

-

Lyse the cells in a hypotonic lysis buffer (250 mM Sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA with protease inhibitors).[1][4]

-

Pass the cell suspension through a 25-gauge needle several times and incubate on ice for 20 minutes to ensure complete lysis.[1][4]

2. Fractionation by Ultracentrifugation:

-

Take an aliquot of the total cell lysate for analysis.

-

Centrifuge the remaining lysate at 100,000 x g for 30 minutes at 4°C.[1][4]

-

The resulting supernatant contains the cytosolic fraction. Carefully collect it.

-

The pellet contains the membrane fraction. Wash the pellet with lysis buffer to remove any cytosolic contamination.[1][4]

-

Resuspend the membrane pellet in a suitable buffer.

3. Analysis:

-

Analyze the protein content of the total lysate, cytosolic fraction, and membrane fraction via Western Blot to determine the localization of phosphorylated Akt.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. SC-79 | Cell Signaling Technology [cellsignal.com]

- 4. SC79 | AKT agonist | TargetMol [targetmol.com]

- 5. SC79, a novel Akt activator, protects dopaminergic neuronal cells from MPP+ and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SC-79 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-79 is a potent and specific small molecule activator of the protein kinase B (Akt) signaling pathway.[1][2][3] It is a valuable tool for in vitro studies investigating the roles of Akt in various cellular processes, including cell survival, proliferation, and metabolism. These application notes provide a comprehensive guide for the use of SC-79 in cell culture experiments, including its mechanism of action, protocols for its application, and methods for assessing its effects.

Introduction to SC-79

SC-79 is a brain-penetrable Akt phosphorylation activator that functions by binding to the pleckstrin homology (PH) domain of Akt.[2][3] This interaction promotes a conformational change in Akt, facilitating its phosphorylation by upstream kinases such as PDK1 at threonine 308 (Thr308) and by mTORC2 at serine 473 (Ser473).[1][4] Notably, SC-79 activates Akt within the cytosol and inhibits its translocation to the cell membrane.[1][2][3] The activation of Akt by SC-79 has been shown to have protective effects in various cell types, including neurons and hepatocytes, by inhibiting apoptosis and promoting cell survival.[1][5][6]

Mechanism of Action of SC-79

The signaling pathway initiated by SC-79-mediated Akt activation is crucial for a multitude of cellular functions. Activated Akt proceeds to phosphorylate a wide array of downstream target proteins, thereby regulating their activity. Key downstream effectors include Glycogen Synthase Kinase 3β (GSK3β) and the Forkhead box O (FoxO) family of transcription factors.[7][8]

Experimental Protocols

Preparation of SC-79 Stock Solution

Proper preparation of the SC-79 stock solution is critical for experimental consistency.

Materials:

-

SC-79 powder

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

SC-79 is typically supplied as a lyophilized powder.[1] To prepare a 10 mM stock solution, reconstitute 5 mg of SC-79 powder in 0.91 mL of fresh, anhydrous DMSO.[1]

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 2 months.[1] For long-term storage, store at -80°C for up to one year.[3]

General Cell Culture Treatment with SC-79

The following is a general workflow for treating cultured cells with SC-79.

Quantitative Data Summary

The optimal concentration and treatment duration for SC-79 can vary depending on the cell line and the specific experimental endpoint. The following table summarizes reported effective concentrations and treatment times from various studies.

| Cell Line(s) | Concentration | Treatment Time | Observed Effect | Reference(s) |

| HEK293, HeLa, HL60, NB4, HsSulton | 4-8 µg/mL | 30 min - 24 h | Increased Akt phosphorylation | [9] |

| SH-SY5Y, primary dopaminergic neurons | 10 µM | 30 min - 48 h | Neuroprotection against H₂O₂ | [6] |

| Human Bone Mesenchymal Stem Cells (hBMSCs) | 10 µM | Not specified | Reversal of ethanol-induced osteogenesis inhibition | [7] |

| HGC-27 (gastric cancer) | 1-40 µM | 48 h | Dose-dependent effect on cell viability | [10] |

| A549 (lung cancer) | 10 µg/mL | 24 h | Gene expression changes | [3] |

Key Experimental Assays

Western Blotting for Akt Phosphorylation

A primary method to confirm the activity of SC-79 is to measure the phosphorylation of Akt at Ser473 and Thr308 via Western blotting.

Protocol:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

(Optional) Serum starve the cells for 1-24 hours to reduce basal Akt phosphorylation.

-

Treat the cells with the desired concentration of SC-79 (e.g., 4 µg/mL) for a short duration (e.g., 30 minutes).[3][9]

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. A specific lysis buffer composition mentioned is 250 mM Sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA with protease inhibitors.[3][9]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Proliferation Assays

To assess the effect of SC-79 on cell viability and proliferation, colorimetric assays such as the MTT or WST-1 assay can be employed.

MTT Assay Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of SC-79 concentrations for the desired duration (e.g., 24-48 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

-

Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.1 M HCl) to dissolve the formazan crystals.[9]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Logical Relationship of a Sample Experiment

The following diagram illustrates the logical flow of an experiment designed to test the protective effect of SC-79 against an apoptotic stimulus.

Troubleshooting and Considerations

-

Solubility: Ensure that the SC-79 stock solution is fully dissolved in DMSO before further dilution in cell culture medium to avoid precipitation.

-

Cell-Type Specificity: The optimal concentration and treatment time for SC-79 can vary significantly between different cell types. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

-

Off-Target Effects: While SC-79 is a specific Akt activator, it is good practice to include appropriate controls to rule out potential off-target effects, especially at higher concentrations.

-

Basal Akt Activity: The level of basal Akt phosphorylation can vary depending on the cell type and culture conditions. Serum starvation prior to SC-79 treatment can help to reduce this background and enhance the observed effect of the compound.

References

- 1. SC-79 | Cell Signaling Technology [cellsignal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SC79 | AKT agonist | TargetMol [targetmol.com]

- 4. biorxiv.org [biorxiv.org]

- 5. glpbio.com [glpbio.com]

- 6. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes: SC-79 in Neuroprotection Research

1. Introduction

SC-79 is a novel, cell-permeable small molecule identified as a selective and highly efficient activator of the Akt (Protein Kinase B) signaling pathway.[1][2] The Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation while inhibiting apoptosis.[1] Due to its ability to cross the blood-brain barrier, SC-79 has emerged as a valuable pharmacological tool for investigating the therapeutic potential of Akt activation in various neurological disorders.[1] These notes provide an overview of SC-79's application in neuroprotection research, summarizing its mechanism, efficacy in different models, and detailed protocols for its use.

2. Mechanism of Action

SC-79 exerts its neuroprotective effects primarily through the activation of the Akt signaling pathway.[1] Upon administration, SC-79 binds to the regulatory pleckstrin homology (PH) domain of Akt, inducing a conformational change that promotes its phosphorylation at key residues, Serine-473 (Ser473) and Threonine-308 (Thr308).[1] This dual phosphorylation leads to the full activation of Akt kinase activity.

Activated Akt (p-Akt) then phosphorylates a multitude of downstream substrates, leading to two main neuroprotective outcomes:

-

Anti-Apoptotic Effects: Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad (Bcl-2-associated death promoter) and Caspase-9. It also phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), which prevents the degradation of the anti-apoptotic protein Bcl-2.[3][4] This shifts the cellular balance towards survival by increasing the expression of anti-apoptotic proteins (e.g., Bcl-2) and decreasing the expression of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3).[3][4]

-

Anti-Oxidant Effects: SC-79-mediated Akt activation can stimulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] Akt signaling promotes the stabilization and nuclear translocation of Nrf2, a key transcription factor that upregulates the expression of antioxidant genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2] This enhances the cellular defense against oxidative stress, a common pathological feature in neurodegenerative diseases and ischemic injury.[1][2]

Caption: SC-79 activates Akt, leading to anti-apoptotic and anti-oxidant effects.

3. Applications & Efficacy Data

SC-79 has demonstrated significant neuroprotective efficacy in a range of preclinical models, from cell cultures to animal models of neurological disease.

3.1 In Vitro Neuroprotection SC-79 protects neuronal cells against various toxic insults, most notably oxidative stress, which is a key factor in the pathogenesis of Parkinson's disease and other neurodegenerative disorders.[1][2]

| Model System | Insult | SC-79 Concentration | Key Findings | Reference |

| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | 4 µg/mL | Significantly inhibited H₂O₂-induced reduction in cell viability and apoptosis. | [1][5] |

| Primary Murine Dopaminergic Neurons | Hydrogen Peroxide (H₂O₂) | 4 µg/mL | Largely inhibited H₂O₂-induced cell death (apoptosis and necrosis). | [1][6] |

| SH-SY5Y Cells | MPP+ / Rotenone | 4 µg/mL | Attenuated viability reduction, cell death, ROS production, and mitochondrial depolarization. | [2] |

3.2 In Vivo Neuroprotection In animal models, SC-79 has shown promise in reducing brain damage associated with acute neurological injuries like ischemic stroke and subarachnoid hemorrhage.

| Animal Model | Disease/Injury Model | SC-79 Dosage & Administration | Key Findings | Reference |

| Rat | Subarachnoid Hemorrhage (SAH) | 100 µ g/rat (ICV) | Reduced apoptotic cells, alleviated oxidative stress, and improved neurological deficits. | [3][7] |

| Rat | Ischemia/Reperfusion (I/R) via MCAO | 0.05 mg/kg x 3 (IP) | Significantly decreased cortical infarct volume (from 12.7% to 6.9%). | [8] |

| Rat | Ischemia/Reperfusion (I/R) via MCAO | Not specified | Reduced infarct volume and improved neurological function post-injury. | [4] |

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes the use of SC-79 to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced cell death.

Caption: Workflow for assessing SC-79's neuroprotective effect in vitro.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium with 10% FBS

-

SC-79 (Selleck Chemicals)

-

Hydrogen Peroxide (H₂O₂) (Sigma-Aldrich)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

SC-79 Pre-treatment: Prepare a stock solution of SC-79 in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 4 µg/mL). Remove the old medium from the cells and add the SC-79-containing medium. Incubate for 1 hour.

-

Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Add H₂O₂ to the wells (final concentration typically 100-200 µM) and incubate for an additional 24 hours. Include control groups: untreated cells, cells treated with SC-79 alone, and cells treated with H₂O₂ alone.

-

Cell Viability Assessment (MTT Assay): a. Remove the treatment medium from the wells. b. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes. e. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Protocol 2: In Vivo Neuroprotection in a Rat MCAO Model

This protocol outlines the procedure for evaluating SC-79's neuroprotective effects in a transient middle cerebral artery occlusion (MCAO) model of ischemic stroke.[4][8]

Caption: Workflow for assessing SC-79's neuroprotective effect in a rat MCAO model.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

SC-79

-

Vehicle (e.g., saline with DMSO and Tween 80)

-

4-0 nylon monofilament suture with a silicon-coated tip

-

Surgical tools for microsurgery

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

-

Formalin solution

Methodology:

-

Anesthesia and Preparation: Anesthetize the rat using isoflurane. Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

MCAO Procedure: a. Ligate the ECA distally. b. Place a temporary ligature around the CCA. c. Insert a 4-0 nylon monofilament suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, confirmed by Laser Doppler Flowmetry, indicates successful occlusion.[9]

-

SC-79 Administration: Administer SC-79 (e.g., 0.05 mg/kg) or vehicle via intraperitoneal (IP) injection. Multiple doses may be given perioperatively as described in specific studies.[8]

-

Reperfusion: After 60 minutes of occlusion, carefully withdraw the filament to allow for reperfusion of the MCA territory.

-

Post-operative Care and Neurological Assessment: Close the incision and allow the animal to recover. Perform neurological deficit scoring at 24 hours post-MCAO to assess functional outcomes.

-

Infarct Volume Measurement: a. At 24 hours post-reperfusion, deeply anesthetize and euthanize the rat. b. Quickly remove the brain and slice it into 2 mm coronal sections. c. Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted (ischemic) tissue will remain white. d. Fix the stained slices in 10% formalin. e. Digitize the slices and use image analysis software (e.g., ImageJ) to calculate the infarct volume as a percentage of the total hemispheric volume.

Protocol 3: Western Blot Analysis for Akt Activation

This protocol is used to confirm that SC-79 activates the Akt pathway in neuronal cells or brain tissue by detecting the phosphorylated form of Akt (p-Akt).

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Protein Extraction: Lyse cells or homogenized brain tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-Akt antibodies and re-probed with an antibody against total Akt. The ratio of p-Akt to total Akt indicates the level of Akt activation.

References

- 1. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SC79, a novel Akt activator, protects dopaminergic neuronal cells from MPP+ and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]